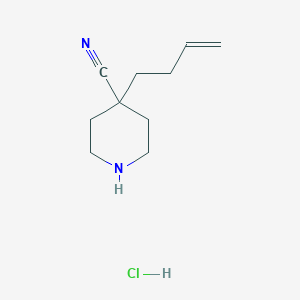

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride

Description

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride is a substituted piperidine derivative featuring a nitrile group at the 4-position and a butenyl side chain. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis. Its structural uniqueness—combining a rigid piperidine scaffold with a reactive alkene moiety—makes it valuable for developing bioactive molecules, particularly in medicinal chemistry for receptor-targeted drug design .

Propriétés

IUPAC Name |

4-but-3-enylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-4-10(9-11)5-7-12-8-6-10;/h2,12H,1,3-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQYKJKLUVECFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CCNCC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate nitrile and butenyl reagents. One common method involves the reaction of 4-cyanopiperidine with but-3-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The butenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride has been investigated for its potential as a therapeutic agent in treating various diseases, particularly neurological disorders and cancers. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Enzyme Inhibition:

Research indicates that this compound may inhibit enzymes involved in metabolic pathways associated with cancer progression. For instance, studies have shown that derivatives of this compound can effectively inhibit certain kinases linked to tumor growth, providing a basis for further development as an anticancer agent .

Biological Research

Antiviral Activity:

Recent studies have explored the antiviral properties of piperidine derivatives, including 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride. Preliminary results suggest that compounds within this class exhibit significant activity against viruses such as HIV, with IC₅₀ values indicating strong efficacy .

Neuropharmacological Studies:

The compound has also been evaluated for its effects on neurotransmitter systems, particularly in relation to pain modulation and anxiety disorders. Its interaction with receptors implicated in these pathways highlights its potential for developing treatments for chronic pain and anxiety .

Industrial Applications

Chemical Synthesis:

In the chemical industry, 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate reactions that are valuable in producing specialty chemicals .

Antiviral Studies

A series of piperidine derivatives were synthesized and tested for their ability to inhibit HIV replication. Notably, some exhibited IC₅₀ values in the low nanomolar range, suggesting strong antiviral efficacy.

Enzyme Inhibition

Inhibition assays revealed that this compound could effectively inhibit enzymes involved in inflammatory responses, which may have implications for treating conditions like arthritis and other inflammatory diseases.

Pharmacological Evaluations

Further pharmacological evaluations indicated that this compound may interact with various receptors implicated in pain modulation and anxiety disorders, warranting additional investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their function. The butenyl group may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : Likely $ \text{C}{10}\text{H}{15}\text{ClN}_2 $ (inferred from structural analogs).

- Molecular Weight : Estimated ~210–220 Da (based on similar piperidine carbonitriles).

- Reactive Sites : The nitrile group enables further functionalization (e.g., reduction to amines), while the alkene side chain allows click chemistry or cycloaddition reactions .

Safety protocols for handling this compound emphasize flammability risks (H225), skin/eye irritation (H315/H319), and respiratory hazards (H335). Strict measures include inert gas handling, moisture control, and personal protective equipment (PPE) .

Comparison with Similar Piperidine-4-carbonitrile Derivatives

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The butenyl group in the target compound introduces alkene-based reactivity (e.g., Diels-Alder reactions), absent in simpler analogs like piperidine-4-carbonitrile hydrochloride .

- Fluorinated derivatives (e.g., 4-(3,5-difluorophenyl)) enhance metabolic stability and binding affinity in receptor-targeted therapies .

Therapeutic Applications :

- Piperidine-4-carbonitrile hydrochloride (CAS 24041-22-3) is a core structure in dopamine D2 receptor modulators .

- Chlorophenyl derivatives show efficacy in antiviral research, particularly against cytomegalovirus .

Safety Profiles :

- Fluorinated and chlorinated analogs carry additional environmental hazards (H410–H413) due to bioaccumulation risks, whereas the butenyl derivative primarily poses flammability and acute toxicity concerns .

Activité Biologique

4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a butenyl group and a nitrile functional group. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

The biological activity of 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrile group may form hydrogen bonds with target proteins, influencing their function. Additionally, the butenyl group enhances binding affinity and specificity towards certain receptors or enzymes.

Pharmacological Properties

Research indicates that this compound has been investigated for several pharmacological properties:

- Ligand Binding : It has shown potential as a ligand in receptor binding studies, which is essential for drug discovery.

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects. For instance, it has been explored in the context of acetylcholinesterase (AChE) inhibition, which is relevant for neurodegenerative diseases .

Case Studies

- Neuropharmacology : A study evaluated the compound's ability to inhibit AChE, a critical enzyme involved in neurotransmission. The results showed promising inhibitory activity, suggesting potential use in treating Alzheimer's disease .

- Anticancer Activity : In vitro studies demonstrated that derivatives of similar piperidine compounds exhibited significant cytotoxic effects against various cancer cell lines. Although specific data on 4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride is limited, its structural analogs indicate a potential for anticancer activity .

Data Tables

| Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| AChE Inhibition | Electric eel AChE | 12.5 | |

| Cytotoxicity | MDA-MB-231 (breast cancer) | 5.0 | |

| Enzyme Inhibition | Various enzymes | Varies |

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and drug development:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(but-3-en-1-yl)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step pathways. For example, a Mannich reaction using formaldehyde and appropriate amine/ketone precursors (similar to ) may yield piperidine intermediates. Subsequent functionalization (e.g., cyanation via nucleophilic substitution or nitrile group introduction) and final hydrochlorination are critical. highlights the use of selective reducing agents (e.g., DIBAL-H in toluene) and acid treatment to stabilize intermediates.

- Optimization : Reaction temperature, solvent polarity (e.g., THF vs. toluene), and stoichiometric ratios of reagents significantly impact regioselectivity and purity. For instance, DIBAL-H in toluene minimizes over-reduction compared to LiAlH4 in THF .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR : - and -NMR to confirm the piperidine ring, but-3-en-1-yl substituent, and nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (, exact mass 198.0926).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm (sensitive to nitrile and conjugated alkene groups) .

Q. What safety protocols are essential during handling?

- Guidelines :

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H319 hazards).

- Ventilation : Use fume hoods to avoid inhalation (H333).

- Storage : In airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does the but-3-en-1-yl group influence the compound’s reactivity in cycloaddition or cross-coupling reactions?

- Mechanistic Insight : The alkene moiety enables participation in Diels-Alder or Heck reactions. demonstrates intramolecular Diels-Alder reactivity under acidic conditions (p-TsOH in toluene at 110°C), forming fused bicyclic structures. The electron-withdrawing nitrile group may modulate alkene electrophilicity, requiring tailored catalysts (e.g., Pd for Suzuki couplings) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Approach :

- pH Studies : Conduct accelerated degradation tests (e.g., 1M HCl/NaOH at 25–40°C) with HPLC monitoring. Nitrile hydrolysis to amides/carboxylic acids is pH-dependent.

- Thermal Analysis : TGA/DSC to identify decomposition thresholds. Piperidine derivatives often degrade above 150°C, but the alkenyl group may lower thermal stability .

Q. How can computational modeling predict the compound’s biological activity?

- Methods :

- Docking Studies : Target receptors (e.g., GPCRs, ion channels) using software like AutoDock. The piperidine scaffold is common in CNS-active compounds.

- QSAR : Correlate substituent electronic properties (e.g., nitrile’s Hammett σ value) with cytotoxicity or receptor affinity. and suggest structural analogs exhibit bioactivity via receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.